molecular formula C4F6O3 B123094 Trifluoroacetic anhydride CAS No. 407-25-0

Trifluoroacetic anhydride

Cat. No. B123094
CAS RN: 407-25-0
M. Wt: 210.03 g/mol
InChI Key: QAEDZJGFFMLHHQ-UHFFFAOYSA-N
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Description

Trifluoroacetic anhydride (TFAA) is a reagent used in various chemical reactions due to its ability to promote esterification and acylation processes. It is known for its efficiency in catalyzing the oxidation of isonitriles to isocyanates, which can be used directly or isolated in high purity . TFAA is also effective in the esterification of cotton cellulose, retaining the fibrous structure of the original cotton . Additionally, it serves as a solvent for NMR studies of carbohydrates, facilitating the analysis of complex systems .

Synthesis Analysis

The synthesis of dihydrocoumarins and dihydroquinolones is mediated by trifluoroacetic acid, which suggests that TFAA may play a role in similar synthetic pathways . Moreover, TFAA has been utilized in the synthesis of 6-substituted 2'-deoxyguanosine derivatives, demonstrating its versatility in creating a variety of compounds .

Molecular Structure Analysis

Trifluoroacetic acid, closely related to TFAA, forms stable and metastable hydrates with unique structural properties, such as an ionic structure in its undeuterated phase and a molecular structure upon deuteration . This indicates that TFAA may also exhibit interesting structural characteristics that could influence its reactivity and applications.

Chemical Reactions Analysis

TFAA is a mild reagent for rearranging heterocyclic N-oxides to the corresponding nuclear oxygenated heterocycles, showcasing its specificity and mildness in promoting such rearrangements . It also catalyzes the oxidation of isonitriles by DMSO, forming isocyanates with dimethyl sulfide as the only byproduct . Furthermore, TFAA is used in the partial acetylation of cotton cellulose without the need for an additional catalyst .

Physical and Chemical Properties Analysis

The physical and chemical properties of TFAA are exemplified by its use as an NMR solvent for carbohydrates, where it induces trifluoroacetylation at the hydroxyl groups of sugars, resulting in well-resolved 1H NMR spectra . Additionally, its reactivity with various anhydrides to form adducts has been studied using ion cyclotron resonance, further highlighting its chemical behavior10.

Scientific Research Applications

Electron Acceptor Properties

Trifluoroacetic anhydride has been identified as a strong electron acceptor. Its interactions with various organic electron donors were studied, highlighting its role in acid-base interaction and nonspecific solvation, which are key in various chemical processes (Ivanov et al., 2001).

Acylation of Aryl Methyl Ketones

It serves as an efficient activator in the acylation of aryl methyl ketones with carboxylic acids, facilitating the production of β-diketones, which are significant in organic synthesis (Shokova et al., 2020).

Radical Trifluoromethylation

Trifluoroacetic anhydride is used in radical trifluoromethylation, a scalable and straightforward reaction important in creating trifluoromethylated compounds, which are valuable in pharmaceutical and material sciences (Beatty et al., 2015).

Superconducting Films Preparation

It aids in the preparation of highly pure organometallic solutions for superconducting films, highlighting its significance in materials science and electronics (Roma et al., 2006).

Hydrolytic Stability of Cellulose Fibers

Trifluoroacetic anhydride enhances the hydrophobic and lipophobic characteristics of cellulose fibers, which is crucial in the development of advanced materials (Cunha et al., 2007).

Acylation of Starch

It promotes the acylation of granular starch, leading to the creation of various starch derivatives with applications in food science and material engineering (Yang & Montgomery, 2006).

Synthesis of Trifluoromethyl Substituted Pyrroles

This anhydride is used in the synthesis of trifluoromethyl substituted pyrroles, showcasing its importance in organic chemistry and pharmaceutical development (Tang et al., 2014).

Mixed Esters Preparation in Starch

Trifluoroacetic anhydride assists in preparing mixed esters of granular starch, indicating its role in creating diverse biopolymeric materials (Yang & Montgomery, 2008).

Synthesis of Monoacyl- and Triacylglycerols

It catalyzes the synthesis of monoacyl- and triacylglycerols, which are important in lipid chemistry and potential prodrug frameworks (Stamatov & Stawinski, 2005).

Oxidation of Isonitriles

Trifluoroacetic anhydride catalyzes the oxidation of isonitriles to isocyanates, a process relevant in organic and pharmaceutical synthesis (Le & Ganem, 2011).

Safety And Hazards

Trifluoroacetic anhydride is considered hazardous. It causes severe skin burns and eye damage. It is harmful if inhaled and may cause respiratory irritation . It reacts violently with water .

Relevant Papers Several papers have been published on the topic of Trifluoroacetic anhydride. For instance, a paper titled “A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid” discusses a copper (I)-catalyzed interrupted click reaction in the presence of trifluoroacetic anhydride . Another paper titled “Trifluoroacetic Anhydride Promoted Copper(I)‐Catalyzed Interrupted Click Reaction: From 1,2,3‐Triazoles to 3‐Trifluoromethyl‐Substituted 1,2,4‐Triazinones” also discusses the use of trifluoroacetic anhydride in reactions .

properties

IUPAC Name

(2,2,2-trifluoroacetyl) 2,2,2-trifluoroacetate
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InChI

InChI=1S/C4F6O3/c5-3(6,7)1(11)13-2(12)4(8,9)10
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InChI Key

QAEDZJGFFMLHHQ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C(=O)(C(F)(F)F)OC(=O)C(F)(F)F
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Molecular Formula

C4F6O3
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DSSTOX Substance ID

DTXSID90861920
Record name Trifluoroacetic anhydride
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Molecular Weight

210.03 g/mol
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Physical Description

Liquid, Colorless liquid; [MSDSonline]
Record name Acetic acid, 2,2,2-trifluoro-, 1,1'-anhydride
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Vapor Pressure

41.2 [mmHg]
Record name Trifluoroacetic anhydride
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Product Name

Trifluoroacetic anhydride

CAS RN

407-25-0
Record name Trifluoroacetic anhydride
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Record name TRIFLUOROACETIC ANHYDRIDE
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Record name Acetic acid, 2,2,2-trifluoro-, 1,1'-anhydride
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Synthesis routes and methods I

Procedure details

To 20 g of the compound of Example 20B suspended in 60 ml dichloromethane was added at -20° C. a solution of 100 ml trifluoroacetic acid anhydride in 40 ml dichloromethane. While stirring, an orange colored solution was obtained after 30 minutes. The solution was then stirred at 0° C. for one hour. The color turned to a dark green. The solvent, excess trifluoroacetic acidanhydride and formed trifluoroacetic acid was then distilled of in vacuo at room temperature. After evaporation with an oil-vacuo for additional one hour a beige foam was obtained. This was stirred with 150 ml ether and cooled to -20° C. A dark red suspension was obtained. After filtration and washing with ether and hexane the title compound was obtained as a beige solid (20.4 g). The compound is unstable and must be immediately used for further transformation.
[Compound]
Name
compound
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
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Quantity
60 mL
Type
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Synthesis routes and methods II

Procedure details

Epoxidation of the 21-methoxy compound (7) with hexafluoroacetone trihydrate and 30% hydrogen peroxide produce a 2:1 mixture of 5α,10α- and 5β,10β-epoxides (8) as evidenced by NMR. As attempts to isolate pure 5α,10α-epoxide (8) were unsuccessful, the crude mixture was used directly on to the copper (I) catalyzed Grignard reaction, to obtain the 11β-[4-(N,N-dimethylamino)phenyl] derivative (9). Hydrolysis with trifluoroacetic acid restored the 4,9-diene-3,20-dione structure (10). Acetylation of the 17α-hydroxy compound (10) with the mixed anhydride formed from trifluoroacetic anhydride and acetic acid afforded the desired 19-norprogesterone compound (11).
Quantity
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( 10 )
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Synthesis routes and methods III

Procedure details

A mixture of 0.5 g (2.16 mmol) of this 4-(trifluoroacetyl)-3,4-dihydro-2H-1,4-benzoxazine, 20 ml of glacial acetic acid and 5 ml of methylene chloride was cooled to 10° in an ice bath. A solution of 1 ml of iodine monochloride in 1 ml of acetic acid was added slowly over a period of 5 minutes Following the addition, the mixture was stirred for 45 minutes and was then diluted with water and a aqueous solution of sodium bisulfite. The product was extracted with ether. The extracts were washed with water, dried and evaporated. Crystallization of the residue from hexane yielded colorless crystals with m.p. 78°-80°.
Quantity
0.5 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33,300
Citations
RL Redington, KC Lin - Spectrochimica Acta Part A: Molecular …, 1971 - Elsevier
Spectra of matrix-isolated trifluoroacetic acid species and matrix-isolated and solid trifluoroacetic anhydride are reported. Vibrational assignments are given for the CF 3 COOH and CF …
Number of citations: 102 www.sciencedirect.com
JM Tedder - Chemical Reviews, 1955 - ACS Publications
… the condensing properties of trifluoroacetic anhydride was … reactions, the use of trifluoroacetic anhydride offers a far … anhydrides in general and by trifluoroacetic anhydride in particular. …
Number of citations: 134 pubs.acs.org
JV Crivello - The Journal of Organic Chemistry, 1981 - ACS Publications
… Metal nitrates in trifluoroacetic anhydride nitrate many aromatic compounds in high yields at room temperature, including polymers with aromatic groups. However, this system oxidizes …
Number of citations: 248 pubs.acs.org
K Omura, AK Sharma, D Swern - The Journal of Organic …, 1976 - ACS Publications
… Although a Me2SO-trifluoroacetic anhydride (TFAA) reagent should be similarly useful for alcohol oxidations, it has been reported to be ineffective because the presumed …
Number of citations: 409 pubs.acs.org
WD Emmons, KS McCallum… - Journal of the American …, 1953 - ACS Publications
… been established that acyl trifluoroacetates may be obtained in good yields from equimolar quantities of trifluoroacetic anhydride and carboxylic acids. Satisfactory procedures have …
Number of citations: 32 pubs.acs.org
C Fontenas, E Bejan, HA Haddou… - Synthetic …, 1995 - Taylor & Francis
… We report here the results obtained using trifluoroacetic anhydride (TFAA) as an acylating agent7. In connection with our work on the synthesis of a new type of … Relative to systems …
Number of citations: 78 www.tandfonline.com
L Lesniak, J Salas, J Burner, M Diedhiou… - The Journal of …, 2019 - ACS Publications
… Of particular interest in the present study are trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAN). In the upper atmosphere, under dilute conditions, they could exist as neutral …
Number of citations: 4 pubs.acs.org
HW Du, YD Du, XW Zeng, W Shu - … Chemie International Edition, 2023 - Wiley Online Library
… Herein, we report a photocatalytic synthesis of trifluoromethyl ketones from alkyl bromides with trifluoroacetic anhydride. The reaction features a dual catalysis of visible-light and XAT …
Number of citations: 4 onlinelibrary.wiley.com
K Zhang, D Rombach, NY Nötel… - Angewandte Chemie …, 2021 - Wiley Online Library
… Based on voltammetric measurements and augmented with calculations, we assumed that trifluoroacetic anhydride with an observable reduction onset at around −1.2 V (vs. SCE) …
Number of citations: 22 onlinelibrary.wiley.com
P de Montigny, JSK Shim, JV Pivnichny - Journal of pharmaceutical and …, 1990 - Elsevier
… This report describes an improved fluorogenie reagent system using trifluoroacetic anhydride (TFAA) and iV-methylimidazole, the catalyst, in acetonitrile for the determination of …
Number of citations: 235 www.sciencedirect.com

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